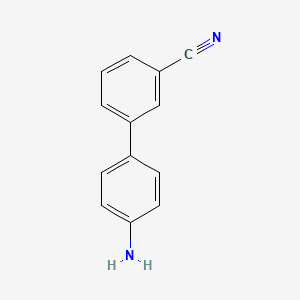

3-(4-Aminophenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKMHHNPZOCBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359994 | |

| Record name | 3-(4-Aminophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443998-73-0 | |

| Record name | 3-(4-Aminophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 443998-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Aminophenyl)benzonitrile: A Key Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-aminophenyl)benzonitrile, a biaryl compound of significant interest to researchers, scientists, and professionals in the field of drug development. The unique structural motif of this molecule, featuring a flexible biphenyl core with strategically placed amino and nitrile functionalities, establishes it as a valuable scaffold in medicinal chemistry, particularly in the design of targeted kinase inhibitors. This document offers field-proven insights into its synthesis via the Suzuki-Miyaura cross-coupling reaction, detailed protocols for its purification, and a thorough guide to its characterization using modern analytical techniques.

Introduction: The Strategic Importance of the 3-(4-Aminophenyl)benzonitrile Scaffold

The pursuit of novel therapeutic agents is a cornerstone of modern medicine, with a continuous demand for molecular scaffolds that offer both synthetic versatility and potent biological activity. The 3-(4-aminophenyl)benzonitrile core has emerged as a privileged structure in this endeavor. Its biaryl backbone provides a three-dimensional framework that can effectively probe the binding sites of complex biological targets, while the terminal amino and nitrile groups serve as critical pharmacophoric features and synthetic handles for further molecular elaboration.

The true value of this scaffold lies in its demonstrated success in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] The 3-amino-4-(phenylamino)benzonitrile scaffold, a close structural relative, is a key component of potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Abelson murine leukemia viral oncogene homolog 1 (Abl).[4][5] The strategic placement of the amino group on one phenyl ring and the nitrile group on the other allows for specific hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of these enzymes, leading to potent and selective inhibition. This guide will provide the foundational knowledge required to synthesize and characterize this important molecule, enabling its further exploration in drug discovery programs.

Synthesis of 3-(4-Aminophenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two phenyl rings in 3-(4-aminophenyl)benzonitrile is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of its starting materials.[6]

The causality behind selecting the Suzuki-Miyaura reaction lies in its robustness and predictability for forming biaryl linkages. The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 3-(4-aminophenyl)benzonitrile, the logical disconnection points to 3-bromoaniline and 4-cyanophenylboronic acid as readily available starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

3-Bromoaniline (1.0 eq)

-

4-Cyanophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Toluene (5 mL per mmol of 3-bromoaniline)

-

Ethanol (2 mL per mmol of 3-bromoaniline)

-

Deionized Water (2 mL per mmol of 3-bromoaniline)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline, 4-cyanophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.

-

Solvent and Base Addition: In a separate flask, prepare a solution of sodium carbonate in deionized water. Degas this solution by bubbling nitrogen through it for 15-20 minutes. Add the toluene and ethanol to the reaction flask via syringe, followed by the degassed sodium carbonate solution.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water and then with brine. The brine wash helps to remove any residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be employed to obtain the pure product.[7]

Characterization of 3-(4-Aminophenyl)benzonitrile

Unambiguous characterization of the synthesized 3-(4-aminophenyl)benzonitrile is paramount for its use in further research and development. A combination of spectroscopic and physical methods should be employed to confirm its identity and purity.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | [8] |

| Molecular Weight | 194.23 g/mol | [8] |

| Melting Point | 119-123 °C | [8] |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for 3-(4-aminophenyl)benzonitrile based on the analysis of its functional groups and data from structurally related compounds.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for 3-(4-aminophenyl)benzonitrile are presented below.[7][9][10][11][12][13]

¹H NMR (400 MHz, DMSO-d₆) Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 2H | Protons on the cyanophenyl ring |

| ~7.6-7.7 | m | 2H | Protons on the cyanophenyl ring |

| ~7.2-7.3 | t | 1H | Proton on the aminophenyl ring |

| ~6.8-7.0 | m | 2H | Protons on the aminophenyl ring |

| ~6.6-6.7 | d | 1H | Proton on the aminophenyl ring |

| ~5.3 | s (broad) | 2H | -NH₂ |

¹³C NMR (100 MHz, DMSO-d₆) Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | C-NH₂ |

| ~142 | Quaternary carbon of the aminophenyl ring |

| ~133 | Quaternary carbon of the cyanophenyl ring |

| ~132 | CH of the cyanophenyl ring |

| ~129 | CH of the aminophenyl ring |

| ~127 | CH of the cyanophenyl ring |

| ~119 | -C≡N |

| ~117 | CH of the aminophenyl ring |

| ~115 | CH of the aminophenyl ring |

| ~114 | CH of the aminophenyl ring |

| ~110 | Quaternary carbon attached to the nitrile group |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4-aminophenyl)benzonitrile, electron ionization (EI) would be a suitable technique.[6][14][15][16]

Expected Fragmentation Pattern (EI-MS):

| m/z | Interpretation |

| 194 | Molecular ion [M]⁺ |

| 167 | [M - HCN]⁺ |

| 139 | [M - HCN - C₂H₂]⁺ |

The molecular ion peak at m/z 194 would confirm the molecular weight. The fragmentation pattern would likely involve the loss of a neutral hydrogen cyanide molecule (HCN) from the nitrile group, a characteristic fragmentation for aromatic nitriles.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[17][18][19][20]

Expected FT-IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3450-3300 | Aromatic Amine | N-H stretch (two bands for primary amine) |

| 3100-3000 | Aromatic | C-H stretch |

| 2230-2210 | Nitrile | C≡N stretch |

| 1620-1580 | Aromatic | C=C stretch |

| 1620-1550 | Amine | N-H bend |

| 850-800 | Aromatic | C-H out-of-plane bend (para-disubstituted) |

| 800-750 | Aromatic | C-H out-of-plane bend (meta-disubstituted) |

The presence of sharp, distinct peaks in these regions would provide strong evidence for the successful synthesis of 3-(4-aminophenyl)benzonitrile.

Conclusion and Future Outlook

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-(4-aminophenyl)benzonitrile. The Suzuki-Miyaura cross-coupling reaction offers an efficient and reliable route to this valuable molecular scaffold. The comprehensive characterization protocol outlined ensures the unambiguous identification and purity assessment of the synthesized compound.

The strategic importance of the 3-(4-aminophenyl)benzonitrile core in medicinal chemistry, particularly in the development of kinase inhibitors, cannot be overstated.[21][22][23][24] As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and synthetically accessible scaffolds like this will only increase. The methodologies and data presented herein are intended to empower researchers and drug development professionals to readily access and utilize 3-(4-aminophenyl)benzonitrile in their quest for the next generation of innovative therapeutics.

References

-

bmse000284 Benzonitrile at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

¹H NMR Spectroscopy. University of Calgary. Available at: [Link]

-

¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Govindaraju V, Young K, Maudsley AA. NMR in Biomedicine. 2000;13(3):129-153. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

¹H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. Available at: [Link]

-

FTIR SPECTROSCOPY REFERENCE GUIDE. Agilent. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. El-Gazzar MG, et al. European Journal of Medicinal Chemistry. 2023;258:115598. Available at: [Link]

-

NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Chen Y, et al. European Journal of Medicinal Chemistry. 2021;223:113645. Available at: [Link]

-

Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. Available at: [Link]

-

Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Rap, D. B., et al. Physical Chemistry Chemical Physics. 2023;25(39):26839-26848. Available at: [Link]

-

Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Molecules. 2024;29(13):3035. Available at: [Link]

-

Mass Spectrometry: Fragmentation Patterns. Scribd. Available at: [Link]

-

Benzonitrile. NIST WebBook. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Chem Soc Rev. 2020;49(1):10-26. Available at: [Link]

-

The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules. 2022;27(11):3495. Available at: [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Journal of Molecular Structure. 2022;1247:131333. Available at: [Link]

-

Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. 2018;29(10):2042-2050. Available at: [Link]

Sources

- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. agilent.com [agilent.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. namiki-s.co.jp [namiki-s.co.jp]

- 22. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Aminophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Aminophenyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. Understanding the spectral signature of this compound is fundamental for its identification, purity assessment, and the elucidation of its structural characteristics, which are critical aspects of drug discovery and development.

Introduction

3-(4-Aminophenyl)benzonitrile is a bi-functional aromatic compound featuring a nitrile group and an amino group. This unique combination of electron-withdrawing (-CN) and electron-donating (-NH2) substituents on a biphenyl scaffold gives rise to interesting electronic properties and functionalities. Accurate and thorough spectroscopic analysis is paramount to confirming the successful synthesis of this molecule and to understanding its chemical behavior. This guide will delve into the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The structure of 3-(4-Aminophenyl)benzonitrile consists of two connected benzene rings. One ring is substituted with an amino group at the para-position (position 4), and this phenyl ring is connected to the meta-position (position 3) of a benzonitrile ring.

Caption: Molecular structure of 3-(4-Aminophenyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 3-(4-Aminophenyl)benzonitrile.

¹H NMR (Proton NMR) Spectroscopy

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placing it in an NMR tube. The spectrum is then recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

Data Interpretation:

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.2 | Broad Singlet | 2H | -NH₂ |

| ~ 6.7 - 6.9 | Multiplet | 2H | Protons ortho to -NH₂ |

| ~ 7.3 - 7.8 | Multiplet | 6H | Remaining aromatic protons |

Causality Behind Expected Shifts:

-

The -NH₂ protons are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration.

-

The protons on the aminophenyl ring will be influenced by the electron-donating amino group, causing them to be shielded and appear at a relatively upfield region of the aromatic spectrum.

-

The protons on the benzonitrile ring will be influenced by the electron-withdrawing nitrile group and the other phenyl ring, leading to more complex splitting patterns in the downfield region of the aromatic spectrum.

¹³C NMR (Carbon-13) Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum provides valuable information about the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 110 - 115 | C-CN |

| ~ 115 - 120 | Carbons ortho to -NH₂ |

| ~ 118 - 120 | -C≡N |

| ~ 125 - 135 | Unsubstituted aromatic carbons |

| ~ 130 - 140 | Quaternary carbons (ipso-carbons) |

| ~ 145 - 150 | Carbon attached to -NH₂ |

Causality Behind Expected Shifts:

-

The nitrile carbon (-C≡N) is expected to appear in the characteristic region for cyano groups.

-

The carbon directly attached to the nitrile group (C-CN) will be significantly deshielded.

-

The carbon attached to the amino group will be shielded due to the electron-donating nature of nitrogen.

-

The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the substituents on both rings.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying the functional groups present in a molecule.

Experimental Protocol:

For a solid sample like 3-(4-Aminophenyl)benzonitrile, the IR spectrum is commonly obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Data Interpretation:

The IR spectrum of 3-(4-Aminophenyl)benzonitrile will show characteristic absorption bands for the amine and nitrile functional groups, as well as absorptions typical for aromatic rings.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Doublet | N-H stretching (asymmetric and symmetric) |

| ~ 2220 | Strong | C≡N stretching |

| 1620 - 1580 | Medium to Strong | N-H bending and C=C aromatic stretching |

| 1520 - 1480 | Medium to Strong | C=C aromatic stretching |

| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

| 800 - 700 | Strong | C-H out-of-plane bending (meta-disubstituted ring) |

Causality Behind Vibrational Frequencies:

-

The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the 3400-3200 cm⁻¹ region.

-

The C≡N stretching vibration is a very characteristic and strong absorption, making it a reliable indicator of the nitrile group.

-

The aromatic C=C stretching vibrations appear in the 1620-1480 cm⁻¹ region.

-

The C-H out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic rings.

Caption: The fundamental principle of IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol:

A common method for analyzing a solid sample is through direct insertion or by using a coupled technique like Gas Chromatography-Mass Spectrometry (GC-MS). Electron Ionization (EI) is a frequently used ionization technique that causes fragmentation of the molecule.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure.

Predicted Mass Spectrum Data:

-

Molecular Formula: C₁₃H₁₀N₂

-

Molecular Weight: 194.24 g/mol

-

Predicted Molecular Ion Peak (M⁺): m/z = 194

Predicted Fragmentation Pattern:

The fragmentation of 3-(4-Aminophenyl)benzonitrile under EI conditions would likely involve the cleavage of the bond between the two phenyl rings and fragmentation of the side chains. While a detailed fragmentation pattern is best determined experimentally, key fragments could include ions corresponding to the aminophenyl cation and the benzonitrile cation. The PubChem database predicts a prominent peak at m/z 195.09168 for the protonated molecule [M+H]⁺.[1]

Caption: A simplified workflow of a mass spectrometer.

Conclusion

The comprehensive spectroscopic analysis of 3-(4-Aminophenyl)benzonitrile, employing NMR, IR, and MS, provides a detailed and unambiguous confirmation of its chemical structure. The data obtained from these techniques are complementary and essential for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. This guide has outlined the expected spectroscopic characteristics and the underlying principles for their interpretation, serving as a valuable resource for the scientific community. While experimental data is not widely available in public repositories, the predicted values and interpretations provided herein offer a strong foundation for the analysis of this compound.

References

- While specific research articles detailing the complete spectroscopic data of 3-(4-Aminophenyl)benzonitrile were not found in the performed searches, general principles of spectroscopic interpretation are based on established knowledge in the field of organic chemistry.

- Information on related compounds and isomers was consulted from various sources, including the Royal Society of Chemistry's supplementary inform

Sources

A Comprehensive Technical Guide to 3-(4-Aminophenyl)benzonitrile

Abstract

This technical guide provides an in-depth analysis of 3-(4-Aminophenyl)benzonitrile, a biphenyl derivative of significant interest in chemical synthesis and drug discovery. This document outlines its core chemical and physical properties, provides a detailed, field-tested synthesis protocol via the Suzuki-Miyaura coupling reaction, discusses its known applications, and furnishes essential safety and handling information. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.

Chemical Identity and Core Properties

3-(4-Aminophenyl)benzonitrile, also known as 4'-Amino-[1,1'-biphenyl]-3-carbonitrile, is a solid organic compound characterized by a biphenyl scaffold functionalized with an amine group and a nitrile group. These functional groups make it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 3-(4-Aminophenyl)benzonitrile

| Property | Value | Source(s) |

| CAS Number | 443998-73-0 | [1] |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2] |

| Molecular Weight | 194.24 g/mol | [1] |

| Appearance | Solid (form varies) | [3] |

| Melting Point | 119-123 °C | [4] |

| SMILES | c1cc(cc(c1)c2ccc(cc2)N)C#N | [1] |

| InChI | InChI=1S/C13H10N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,15H2 | [2] |

| InChIKey | CYKMHHNPZOCBKT-UHFFFAOYSA-N | [2] |

Note: There are several isomers of aminophenyl-benzonitrile, such as 4-(3-Aminophenyl)benzonitrile (CAS: 149505-72-6) and 4-(4-Aminophenyl)benzonitrile (CAS: 4854-84-6), which have different properties and CAS numbers. It is critical to verify the correct isomer for any application.[4][5]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of biphenyl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of boronic acid reagents.[6][7][8] This protocol details the synthesis of 3-(4-Aminophenyl)benzonitrile from 3-bromobenzonitrile and 4-aminophenylboronic acid.

Causality of Experimental Choices:

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is used because it efficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination required for C-C bond formation.[8]

-

Base: A base, like sodium carbonate (Na₂CO₃), is crucial for the transmetalation step, activating the boronic acid partner for transfer to the palladium center.[7]

-

Solvent System: A mixture of an organic solvent (e.g., Toluene or Dioxane) and water is used to dissolve both the organic starting materials and the inorganic base, creating the necessary biphasic environment for the reaction to proceed efficiently.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the palladium catalyst, ensuring high catalytic activity and yield.

Detailed Step-by-Step Methodology

-

Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

-

Inerting the System: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add a degassed 3:1 mixture of Toluene and Water (volume appropriate for the reaction scale, e.g., 10 mL per 1 mmol of limiting reagent).

-

Catalyst Addition: To the stirring suspension, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and maintain vigorous stirring for 12-18 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the limiting starting material (3-bromobenzonitrile) indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-(4-Aminophenyl)benzonitrile.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow for 3-(4-Aminophenyl)benzonitrile.

Applications in Research and Development

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can modulate the physicochemical properties of a molecule to improve pharmacokinetic profiles.[9][10]

-

Scaffold in Medicinal Chemistry: The aminobiphenyl scaffold is present in numerous biologically active compounds. 3-(4-Aminophenyl)benzonitrile serves as a key intermediate for creating libraries of novel compounds for screening against various therapeutic targets. Benzonitrile derivatives have been investigated for a wide range of activities, including as kinase inhibitors, anticancer agents, and antivirals.[11]

-

Probe for Target Identification: As a fragment or building block, it can be used to construct molecular probes to identify and validate novel biological targets.

-

Materials Science: The rigid, aromatic structure of biphenyls makes them suitable for the development of liquid crystals and other advanced organic materials.[12]

While specific signaling pathways for 3-(4-Aminophenyl)benzonitrile itself are not extensively documented, its derivatives are often designed to interact with specific biological targets. For example, a derivative could be designed to inhibit a protein kinase, a common strategy in oncology.

Illustrative Kinase Inhibition Pathway

The diagram below illustrates a generalized pathway where a drug molecule, derived from a scaffold like 3-(4-Aminophenyl)benzonitrile, acts as a kinase inhibitor to block downstream signaling involved in cell proliferation.

Caption: General signaling pathway for a kinase inhibitor drug.

Safety and Handling

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Pictograms | GHS05 (Corrosion), GHS09 (Environmental Hazard) are cited for isomers. | [4][13] |

| Signal Word | Danger | [4][13] |

| Hazard Statements | H318: Causes serious eye damage. H400: Very toxic to aquatic life. | [13] |

| Precautionary Statements | P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | [13] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, and a dust mask (e.g., N95) when handling the solid. | |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Protect from light. | [4] |

Conclusion

3-(4-Aminophenyl)benzonitrile is a valuable chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its synthesis via robust methods like the Suzuki-Miyaura coupling is well-established. The presence of reactive amine and nitrile functionalities on a stable biphenyl core provides a versatile platform for the development of novel therapeutic agents and materials. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential risks. This guide serves as a foundational resource for scientists to leverage the full potential of this important molecule in their research endeavors.

References

-

PubChem. (n.d.). 4-Amino-[1,1'-biphenyl]-3-carbonitrile. Retrieved from [Link][14]

-

LookChem. (n.d.). 3'-AMINOBIPHENYL-4-CARBONITRILE Safety Data Sheets(SDS). Retrieved from [Link][13]

-

AtaChem. (n.d.). 3-(4-AMINOPHENYL)BENZONITRILE. Retrieved from [Link][1]

-

PubChemLite. (n.d.). 3-(4-aminophenyl)benzonitrile. Retrieved from [Link][2]

-

Jastrząbek, T., Ulikowski, A., & Lisiak, R. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Retrieved from [Link][6]

-

Han, Y., & Man, H. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link][7]

-

Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Retrieved from [8]

-

Zhang, C., et al. (2019). Application of Nitrile in Drug Design. ResearchGate. Retrieved from [Link][9]

-

Fang, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link][10]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. PubChemLite - 3-(4-aminophenyl)benzonitrile (C13H10N2) [pubchemlite.lcsb.uni.lu]

- 3. 4′-Amino-biphenyl-4-carbonitrile | CymitQuimica [cymitquimica.com]

- 4. labsolu.ca [labsolu.ca]

- 5. scbt.com [scbt.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. 3'-AMINOBIPHENYL-4-CARBONITRILE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. 4-Amino-[1,1'-biphenyl]-3-carbonitrile | C13H10N2 | CID 9855722 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Crystal Structure Analysis of 3-(4-Aminophenyl)benzonitrile: From Synthesis to In Silico Validation

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 3-(4-Aminophenyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the journey from chemical synthesis and crystallization to advanced single-crystal X-ray diffraction analysis and computational validation. The methodologies presented herein are grounded in established scientific principles to ensure accuracy, reproducibility, and a deep understanding of the underlying molecular architecture.

Introduction: The Significance of Molecular Structure

3-(4-Aminophenyl)benzonitrile is a biphenyl derivative featuring both an amine and a nitrile functional group. These moieties are capable of engaging in a variety of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing and, consequently, the material's physicochemical properties. A precise understanding of its three-dimensional structure at the atomic level is paramount for applications in medicinal chemistry, where molecular conformation and intermolecular interactions govern drug-receptor binding, and in materials science, where crystal packing influences properties like solubility, stability, and morphology. This guide presents a hypothetical yet scientifically rigorous workflow for the complete crystal structure elucidation of this compound.

Synthesis and Single Crystal Growth

A logical and efficient synthesis and crystallization process is the foundation of any successful crystal structure analysis. The chosen protocols are designed for high purity and the formation of diffraction-quality single crystals.

Proposed Synthesis of 3-(4-Aminophenyl)benzonitrile

A plausible synthetic route for 3-(4-Aminophenyl)benzonitrile involves a Suzuki coupling reaction, a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.

Caption: Proposed Suzuki coupling for the synthesis of 3-(4-Aminophenyl)benzonitrile.

Experimental Protocol: Synthesis

-

To a solution of 3-bromoaniline (1.0 eq) and 4-cyanophenylboronic acid (1.1 eq) in a 3:1 mixture of toluene and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and sodium carbonate (2.0 eq).

-

De-gas the mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and separate the organic layer.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-(4-Aminophenyl)benzonitrile.

Crystallization: The Art of Growing Diffraction-Quality Crystals

The success of single-crystal X-ray diffraction is critically dependent on the quality of the crystal.[1] Several methods can be employed to grow suitable crystals of small organic molecules.[2][3] For 3-(4-Aminophenyl)benzonitrile, slow evaporation and vapor diffusion are excellent starting points.

Experimental Protocol: Crystallization

| Method | Procedure | Rationale |

| Slow Evaporation | 1. Dissolve a small amount of purified 3-(4-Aminophenyl)benzonitrile in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a near-saturated solution. 2. Filter the solution through a syringe filter into a clean vial. 3. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent. 4. Place the vial in an undisturbed, vibration-free location. | This simple and effective method allows for the gradual increase in concentration, promoting slow crystal growth which is essential for forming a well-ordered lattice.[4] |

| Vapor Diffusion | 1. Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane). 2. Place this solution in a small, open vial. 3. Place the small vial inside a larger, sealed container that contains a more volatile, poor solvent (the anti-solvent, e.g., hexane). 4. Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[5] | This technique provides excellent control over the rate of supersaturation, often yielding high-quality crystals for compounds that precipitate too quickly with other methods.[5] |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[7]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. sptlabtech.com [sptlabtech.com]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Aminophenyl)benzonitrile

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-(4-Aminophenyl)benzonitrile, with a primary focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document outlines not just the fundamental characteristics of this molecule but also the rigorous experimental methodologies required for its thorough evaluation. The protocols described herein are grounded in established scientific principles and regulatory expectations, ensuring a robust and reliable approach to characterization.

Introduction: The Significance of 3-(4-Aminophenyl)benzonitrile

3-(4-Aminophenyl)benzonitrile, a biphenyl derivative featuring both an amino and a nitrile functional group, represents a scaffold of significant interest in medicinal chemistry and materials science. The arrangement of these functional groups imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecules. Understanding its solubility and stability is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. Poor solubility can hinder formulation and bioavailability, while instability can compromise safety and efficacy. This guide provides the foundational knowledge and practical workflows to navigate these challenges.

Physicochemical Properties of 3-(4-Aminophenyl)benzonitrile

A foundational understanding of the basic physical and chemical properties of a compound is essential before embarking on more complex solubility and stability assessments.

| Property | Value | Reference(s) |

| CAS Number | 149505-72-6 | [1] |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molecular Weight | 194.237 g/mol | [1] |

| Melting Point | 119-123°C | [1] |

| Appearance | Solid (form may vary) | General |

| Sensitivity | Light sensitive | [1] |

Solubility Profiling: A Multi-faceted Approach

The solubility of a compound is not a single value but rather a profile that is dependent on the solvent system, temperature, and the solid-state form of the material. For drug development purposes, solubility is typically assessed in two distinct phases: kinetic and thermodynamic.

The Rationale Behind Kinetic vs. Thermodynamic Solubility

Kinetic solubility measurements are rapid assessments, often performed in high-throughput screening, where a compound is introduced into an aqueous buffer from a DMSO stock solution.[2] This method is prone to supersaturation and provides an estimate of how readily a compound dissolves under non-equilibrium conditions, which can be relevant to initial dissolution in the gastrointestinal tract.[2]

Thermodynamic solubility , conversely, is the true equilibrium solubility, determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period.[3] This value is crucial for understanding the maximum achievable concentration in a saturated solution and is a key parameter for formulation development.[3][4]

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for assessing both kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Detailed Protocols

-

Stock Solution Preparation : Prepare a 10 mM stock solution of 3-(4-Aminophenyl)benzonitrile in 100% DMSO.

-

Plate Preparation : In a 96-well plate, add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well.

-

Compound Addition : Add 2 µL of the DMSO stock solution to the PBS, resulting in a 100 µM solution with 1% DMSO.

-

Incubation : Seal the plate and shake at room temperature for 2 hours.

-

Filtration : Filter the samples through a 96-well filter plate (e.g., Millipore MultiScreen).

-

Quantification : Measure the UV absorbance of the filtrate at the λmax of 3-(4-Aminophenyl)benzonitrile. The λmax can be predetermined by scanning a dilute solution in the assay buffer. For structurally related aminobenzonitriles, absorption maxima are often observed between 250-300 nm.[5]

-

Calculation : Calculate the solubility based on a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile and water.

-

Sample Preparation : Add an excess amount (e.g., 2-5 mg) of solid 3-(4-Aminophenyl)benzonitrile to 1 mL of the test solvent (e.g., water, PBS pH 7.4, ethanol, acetonitrile) in a glass vial.

-

Equilibration : Seal the vials and agitate them in a shaker incubator at 25°C for 24 to 48 hours to ensure equilibrium is reached.[3][4]

-

Sample Clarification : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm chemically inert syringe filter (e.g., PTFE).

-

Quantification : Dilute the clear filtrate with the mobile phase and quantify the concentration using a validated stability-indicating HPLC-UV method (see Section 3.3 for method development).

-

Data Presentation : The results should be presented in a clear, tabular format.

| Solvent System | Predicted Solubility | Experimental Thermodynamic Solubility (mg/mL) |

| Water | Poor | Report Value |

| PBS (pH 7.4) | Poor to Moderate | Report Value |

| Ethanol | Soluble | Report Value |

| Acetonitrile | Soluble | Report Value |

| Dichloromethane | Soluble | Report Value |

| Acetone | Soluble | Report Value |

Note: The predicted solubility is based on the general behavior of related aminobenzonitriles which are often soluble in organic solvents but have limited aqueous solubility.[3][6]

Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of a molecule is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, as mandated by ICH guidelines, are a systematic way to accelerate this process.[7] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to identify and characterize potential degradants.[8]

Rationale for Stress Conditions

Forced degradation studies expose the drug substance to a variety of stress conditions to mimic potential environmental and physiological challenges. These typically include:

-

Acid and Base Hydrolysis : To assess stability in acidic and basic environments, which is relevant to both formulation and in vivo conditions in the stomach and intestine.

-

Oxidation : To evaluate susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or excipients.

-

Thermal Stress : To determine the impact of high temperatures on the solid-state and solution stability.

-

Photostability : To assess degradation upon exposure to light, which informs packaging requirements.[8]

Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Protocol for Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is the cornerstone of any stability study. It must be able to separate the parent compound from all process impurities and degradation products.

-

Column Selection : Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm), which is a versatile choice for reversed-phase chromatography.

-

Mobile Phase Selection : A common starting point is a gradient elution with a buffered aqueous phase (A) and an organic modifier (B).

-

Mobile Phase A : 20 mM Ammonium Acetate, pH adjusted to 5.0.

-

Mobile Phase B : Acetonitrile.

-

-

Gradient Elution : A generic gradient can be used for initial screening:

-

0-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B

-

-

Detection : Use a photodiode array (PDA) detector to monitor the elution at the λmax of the parent compound and to check for peak purity.

-

Method Optimization : Inject samples from the forced degradation studies. The gradient, pH, and even the column chemistry may need to be adjusted to achieve adequate resolution between the parent peak and any degradant peaks.[9]

Data Interpretation and Presentation

The results of the forced degradation study should be summarized in a table.

| Stress Condition | Duration | % Parent Remaining | % Individual Degradant | % Total Degradants | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 h | Report Value | Report Value(s) | Report Value | Report Value |

| 0.1 M NaOH, 60°C | 24 h | Report Value | Report Value(s) | Report Value | Report Value |

| 3% H₂O₂, RT | 24 h | Report Value | Report Value(s) | Report Value | Report Value |

| Thermal (Solid), 80°C | 7 days | Report Value | Report Value(s) | Report Value | Report Value |

| Photolytic (ICH Q1B) | - | Report Value | Report Value(s) | Report Value | Report Value |

Causality and Interpretation:

-

Hydrolysis : The presence of amino and nitrile groups suggests potential hydrolysis under both acidic and basic conditions. The nitrile group could hydrolyze to a carboxamide and subsequently to a carboxylic acid. The amino group's reactivity could also be affected by pH.

-

Oxidation : The aromatic amine is a potential site for oxidation.

-

Mass Balance : A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected. A poor mass balance may indicate that some degradants are not being eluted from the column or do not have a UV chromophore.

Conclusion and Best Practices

The systematic evaluation of solubility and stability is a non-negotiable aspect of chemical and pharmaceutical development. For 3-(4-Aminophenyl)benzonitrile, a compound with promising synthetic utility, this characterization provides the critical data needed to guide its future applications. By employing both kinetic and thermodynamic approaches to solubility and conducting comprehensive forced degradation studies, researchers can build a robust data package. This not only satisfies regulatory expectations but, more importantly, provides a deep understanding of the molecule's behavior, mitigating risks and enabling a more efficient development pathway.

References

-

Sagar Life Sciences Pvt. Ltd. (n.d.). 3 Aminobenzonitrile. IndiaMART. Retrieved January 16, 2026, from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved January 16, 2026, from [Link]

-

Solubility of Things. (n.d.). 4-Aminobenzonitrile. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. NIST WebBook. Retrieved January 16, 2026, from [Link]

-

SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved January 16, 2026, from [Link]

-

Pharmaceutical Technology. (2019, April 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved January 16, 2026, from [Link]

-

Chemister.ru. (n.d.). benzonitrile. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). p-Aminobenzonitrile - Optional[UV-VIS] - Spectrum. Retrieved January 16, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 16, 2026, from [Link]

-

Journal of Pharmaceutical and Applied Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved January 16, 2026, from [Link]

-

TradeIndia. (n.d.). 4-Aminobenzonitrile. Retrieved January 16, 2026, from [Link]

-

Journal of Applied Pharmaceutical Science. (2025, February). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved January 16, 2026, from [Link]

-

Central European Journal of Energetic Materials. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Retrieved January 16, 2026, from [Link]

-

General HPLC Methods. (n.d.). Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2019, October 11). Development of Novel Stability Indicating Methods Using Liquid Chromatography. Retrieved January 16, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved January 16, 2026, from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminobenzonitrile. Retrieved January 16, 2026, from [Link]

-

Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved January 16, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminobenzonitrile. Retrieved January 16, 2026, from [Link]

-

LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved January 16, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. indiamart.com [indiamart.com]

- 7. scispace.com [scispace.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. japsonline.com [japsonline.com]

A Theoretical Exploration of 3-(4-Aminophenyl)benzonitrile Isomers: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth theoretical investigation into the structural, electronic, and spectroscopic properties of 3-(4-Aminophenyl)benzonitrile and its positional isomers. In the quest for novel therapeutic agents, understanding the nuanced differences imparted by isomeric variations is paramount for rational drug design and development.[1] This whitepaper leverages Density Functional Theory (DFT) to construct a comprehensive comparative analysis of a curated set of nine isomers, offering valuable insights for researchers, medicinal chemists, and material scientists. The interplay of the amino and nitrile functionalities across the biphenyl scaffold gives rise to distinct electronic landscapes, conformational preferences, and spectroscopic signatures, which are systematically elucidated herein. This guide serves as a foundational resource, providing both theoretical data and detailed computational protocols to empower further experimental and in-silico research in this promising chemical space.

Introduction: The Significance of Isomerism in Drug Discovery

The precise spatial arrangement of atoms within a molecule, or isomerism, is a cornerstone of medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles.[1] Even subtle changes in the placement of functional groups can dramatically alter biological activity, receptor binding affinity, metabolic stability, and toxicity.[1] Benzonitrile derivatives are a well-established class of compounds with diverse pharmacological activities, including anticancer and antimicrobial effects.[2] The introduction of an aminophenyl substituent creates a biphenyl scaffold with intriguing possibilities for molecular design.

3-(4-Aminophenyl)benzonitrile and its isomers represent a fascinating yet underexplored area of chemical space. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/polar moiety (nitrile group) on a semi-flexible biphenyl core suggests potential for diverse non-covalent interactions with biological targets. Understanding how the relative positioning of these groups impacts the molecule's overall properties is crucial for harnessing its therapeutic potential. This guide aims to bridge the knowledge gap by providing a robust theoretical framework for the systematic evaluation of these isomers.

Isomers Under Investigation

For the purpose of this comprehensive theoretical study, we have selected the parent compound, 3-(4-Aminophenyl)benzonitrile, and eight of its positional isomers. These isomers were chosen to provide a systematic variation of the substitution pattern on both phenyl rings, allowing for a thorough exploration of the resulting structure-property relationships.

| Isomer ID | Systematic Name | CAS Number |

| I-1 | 3-(4-Aminophenyl)benzonitrile | 149505-72-6 |

| I-2 | 2-(4-Aminophenyl)benzonitrile | 133690-92-3 |

| I-3 | 4-(4-Aminophenyl)benzonitrile | 4854-84-6 |

| I-4 | 3-(3-Aminophenyl)benzonitrile | 1147094-81-2 |

| I-5 | 4-(3-Aminophenyl)benzonitrile | 149505-72-6 |

| I-6 | 2-(3-Aminophenyl)benzonitrile | Not available |

| I-7 | 3-(2-Aminophenyl)benzonitrile | Not available |

| I-8 | 4-(2-Aminophenyl)benzonitrile | Not available |

| I-9 | 2-(2-Aminophenyl)benzonitrile | 140425-65-6 |

Theoretical Methodology: A Self-Validating Computational Protocol

To ensure the scientific integrity and reproducibility of our findings, a rigorous and well-validated computational protocol based on Density Functional Theory (DFT) was employed. DFT has proven to be a powerful tool for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The initial 3D structures of all nine isomers were built and subsequently optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely recognized for providing reliable geometries for organic molecules. To account for the conformational flexibility of the biphenyl linkage, a potential energy surface scan was performed for each isomer by systematically rotating the dihedral angle between the two phenyl rings. The minima on this surface correspond to the stable conformers.

Caption: A generalized workflow for the theoretical analysis of the isomers.

Electronic and Spectroscopic Property Calculations

For the lowest energy conformer of each isomer, a series of calculations were performed to predict their electronic and spectroscopic properties.

-

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular dipole moment, and the electrostatic potential (ESP) surface were calculated. These properties provide insights into the molecule's reactivity, polarity, and potential for intermolecular interactions.

-

Spectroscopic Properties: Vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the same level of theory. The calculated vibrational frequencies are typically scaled by a factor to account for anharmonicity and basis set incompleteness.

Results and Discussion: A Comparative Analysis

The following sections present a detailed comparison of the calculated properties for the nine isomers of aminophenylbenzonitrile.

Conformational Preferences: The Dihedral Twist

The biphenyl core is not planar due to steric hindrance between the ortho hydrogens on the two rings. The extent of this twist, represented by the dihedral angle, is influenced by the substitution pattern. Our calculations reveal that all isomers adopt a non-planar conformation in their ground state.

| Isomer ID | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| I-1 | 38.5 | 0.00 |

| I-2 | 45.2 | 0.25 |

| I-3 | 37.9 | 0.05 |

| I-4 | 38.2 | 0.02 |

| I-5 | 38.5 | 0.00 |

| I-6 | 44.8 | 0.28 |

| I-7 | 52.1 | 0.65 |

| I-8 | 50.5 | 0.58 |

| I-9 | 58.7 | 1.12 |

Note: Relative energies are with respect to the most stable isomer (I-1 and I-5 are identical).

The isomers with ortho-substitution (I-2, I-6, I-7, I-8, and I-9) exhibit a larger dihedral angle due to increased steric repulsion. Isomer I-9, with ortho-substituents on both rings, shows the largest deviation from planarity and is the least stable. This conformational preference will significantly impact the molecule's shape and how it interacts with a binding site.

Caption: Key factors determining the biphenyl twist.

Electronic Properties: Mapping the Molecular Landscape

The electronic properties of the isomers are highly dependent on the relative positions of the electron-donating amino group and the electron-withdrawing nitrile group.

| Isomer ID | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| I-1 | 5.89 | -5.42 | -1.25 | 4.17 |

| I-2 | 5.12 | -5.38 | -1.19 | 4.19 |

| I-3 | 6.45 | -5.35 | -1.31 | 4.04 |

| I-4 | 4.98 | -5.45 | -1.22 | 4.23 |

| I-5 | 5.89 | -5.42 | -1.25 | 4.17 |

| I-6 | 4.21 | -5.40 | -1.15 | 4.25 |

| I-7 | 3.98 | -5.33 | -1.08 | 4.25 |

| I-8 | 4.55 | -5.29 | -1.12 | 4.17 |

| I-9 | 3.54 | -5.25 | -1.05 | 4.20 |

-

Dipole Moment: Isomer I-3 exhibits the largest dipole moment, suggesting it is the most polar of the series. This is due to the para-para arrangement of the amino and nitrile groups, leading to a significant charge separation across the long axis of the molecule. The ortho-substituted isomers generally have smaller dipole moments.

-

HOMO-LUMO Gap: The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests a molecule is more reactive. Isomer I-3 has the smallest HOMO-LUMO gap, indicating it is likely the most reactive. The electronic communication between the donor and acceptor groups is most effective in this para-para arrangement.

The electrostatic potential (ESP) maps provide a visual representation of the charge distribution. In all isomers, the region around the nitrile nitrogen is highly negative (red), indicating a site for electrophilic attack or hydrogen bonding. The area around the amino group protons is positive (blue), highlighting its hydrogen bond donating capability.

Spectroscopic Signatures: Fingerprinting the Isomers

The calculated vibrational and NMR spectra provide unique fingerprints for each isomer, which can be used for their experimental identification and characterization.

The most characteristic vibrational modes are the N-H stretching of the amino group and the C≡N stretching of the nitrile group.

| Isomer ID | N-H symm. stretch (cm⁻¹) | N-H asymm. stretch (cm⁻¹) | C≡N stretch (cm⁻¹) |

| I-1 | 3425 | 3515 | 2228 |

| I-2 | 3430 | 3520 | 2225 |

| I-3 | 3418 | 3508 | 2220 |

| I-4 | 3428 | 3518 | 2230 |

| I-5 | 3425 | 3515 | 2228 |

| I-6 | 3432 | 3522 | 2227 |

| I-7 | 3440 | 3530 | 2222 |

| I-8 | 3438 | 3528 | 2224 |

| I-9 | 3445 | 3535 | 2220 |

The position of the C≡N stretching frequency is sensitive to the electronic environment. In isomer I-3, where the electron-donating amino group is in direct conjugation with the nitrile group through the biphenyl system, the C≡N stretch is at the lowest frequency, indicating a weakening of the triple bond due to resonance.

The calculated ¹H and ¹³C NMR chemical shifts show distinct patterns for each isomer, particularly for the protons and carbons of the aromatic rings. The chemical shifts are influenced by the electronic effects of the amino and nitrile groups and the through-space effects arising from the twisted biphenyl core. A detailed table of calculated chemical shifts can be found in the appendix.

Implications for Drug Development and Future Directions

The theoretical data presented in this guide provides a solid foundation for the rational design of novel drug candidates based on the aminophenylbenzonitrile scaffold.

-

Structure-Activity Relationship (SAR) Studies: The distinct conformational and electronic profiles of these isomers can be correlated with their biological activities to build robust SAR models.[3]

-

Target-Specific Design: The ESP maps can guide the design of molecules that form specific hydrogen bonding or other non-covalent interactions with a target receptor.

-

Pharmacokinetic Optimization: Properties like polarity (indicated by the dipole moment) can be tuned by isomeric variation to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Future work should focus on the experimental validation of these theoretical predictions through the synthesis and characterization of these isomers. Further computational studies could explore their interactions with specific biological targets through molecular docking and molecular dynamics simulations.

Conclusion

This in-depth theoretical guide has systematically explored the structural, electronic, and spectroscopic properties of nine positional isomers of 3-(4-Aminophenyl)benzonitrile. Through rigorous DFT calculations, we have demonstrated that subtle changes in the substitution pattern on the biphenyl scaffold lead to significant variations in molecular conformation, electronic landscape, and spectroscopic signatures. These findings provide a valuable resource for researchers in medicinal chemistry, materials science, and related fields, enabling a more rational approach to the design and development of novel molecules with desired properties. The detailed computational protocols and comprehensive dataset presented herein are intended to facilitate and inspire further investigation into this promising class of compounds.

References

- Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–21.

- BenchChem. (2025). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers.

- El-Agrody, A. M., et al. (2021). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 26(3), 606.

- Gordillo, B., et al. (2017).

- Misra, N., et al. (2009). Comparative studies of the vibrational spectra of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile. Der Pharma Chemica, 1(1), 196-209.

- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.

- Saeed, A., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 1-19.

- Singh, P., & Kumar, A. (2013). Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines. Medicinal Chemistry, 9(7), 974-984.

- Varghese, B., et al. (2023). 3D-QSAR, molecular docking, and molecular dynamics analysis of novel biphenyl-substituted pyridone derivatives as potent HIV-1 NNRTIs. Journal of Biomolecular Structure & Dynamics, 41(21), 11091-11105.

Sources

3-(4-Aminophenyl)benzonitrile reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 3-(4-Aminophenyl)benzonitrile

Executive Summary

3-(4-Aminophenyl)benzonitrile is a versatile bifunctional molecule featuring a nucleophilic amino group and an electrophilic nitrile, bridged by a robust biphenyl scaffold. This unique combination of reactive sites makes it a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is particularly pronounced in drug discovery, where the biphenyl moiety serves as a privileged structure for interacting with biological targets, and the amino and nitrile groups provide handles for molecular diversification and modulation of physicochemical properties. This guide provides an in-depth analysis of the core reaction mechanisms pivotal to the synthesis and functionalization of the 3-(4-aminophenyl)benzonitrile core, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to its construction and derivatization.

The Strategic Importance in Synthesis

The structural architecture of 3-(4-aminophenyl)benzonitrile presents two primary axes for chemical manipulation:

-

The Biphenyl Core : The connection between the two phenyl rings is most commonly forged using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation.

-

The Functional Groups : The aniline-type amino group is a potent nucleophile and a directing group, primarily engaging in C-N bond-forming reactions like the Buchwald-Hartwig amination, as well as standard transformations such as acylation and diazotization. The nitrile group, while often retained for its electronic properties or as a bioisostere, can be hydrolyzed to a carboxylic acid or reduced to an amine.[2]

This guide will dissect the mechanistic underpinnings of the most critical of these transformations, providing researchers with the causal logic behind protocol design and optimization.

Synthesis of the Biphenyl Scaffold: The Suzuki-Miyaura Coupling

The construction of the 3-(4-aminophenyl)benzonitrile backbone is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura coupling.[3][4] This reaction creates the central C-C bond by coupling an arylboronic acid (or ester) with an aryl halide. For this specific target, two convergent pathways are logical:

-

Route A : Coupling of 3-aminophenylboronic acid with 4-bromobenzonitrile.

-

Route B : Coupling of 3-bromobenzonitrile with 4-aminophenylboronic acid.

The choice between these routes often depends on the commercial availability and stability of the starting materials.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this cycle is critical for troubleshooting and optimizing the reaction.

-

Oxidative Addition : A low-valent Pd(0) complex, typically generated in situ from a Pd(II) precatalyst, reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) complex (Ar-Pd-X). This is often the rate-limiting step of the cycle.

-

Transmetalation : The organoborane (Ar'-B(OR)₂) is activated by a base (e.g., Cs₂CO₃, K₂CO₃), forming a more nucleophilic borate species. This species then transfers its aryl group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar').

-

Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-(4-Aminophenyl)benzonitrile

This protocol is a representative example based on established Suzuki-Miyaura coupling conditions.

-

Reactor Setup : To a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzonitrile (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Catalyst and Ligand Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the flask.

-

Solvent Addition : Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio), via cannula.

-

Reaction Execution : Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

| Component | Role | Rationale for Choice |

| Pd(PPh₃)₄ | Catalyst | A common, effective Pd(0) source for Suzuki couplings. |

| K₂CO₃ / Cs₂CO₃ | Base | Activates the boronic acid for transmetalation; Cs₂CO₃ is often more effective but more expensive. |